molecular formula C26H16 B091316 Dibenzo[g,p]chrysene CAS No. 191-68-4

Dibenzo[g,p]chrysene

Cat. No. B091316
CAS RN: 191-68-4
M. Wt: 328.4 g/mol
InChI Key: GQDKQZAEQBGVBS-UHFFFAOYSA-N
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Description

Dibenzo[g,p]chrysene (DBC) is a polycyclic aromatic hydrocarbon (PAH) with a unique twisted topology . It is a class of PAHs that has been of interest to chemists due to its optoelectronic properties . The molecule has been used as a building block for the synthesis of highly crystalline and porous 2D dual-pore covalent organic frameworks (COFs) .


Synthesis Analysis

The synthesis of DBC involves steps that consist of the dimerization of fluorenones and the carbocation 1,2-shift . A metal-free selective synthesis of DBC has been reported, which involves the use of two fluorenones having a bromine atom as a reactive moiety and a tert-butyl group as a solubilizing agent .


Molecular Structure Analysis

DBC has a twisted topology, which influences molecular packing and the resultant solid-state property . The molecule’s structure can be extended with different substituents (H, Me, and OMe), which can improve solubility and rigidify the extended phenylenes .


Chemical Reactions Analysis

The chemical reactions of DBC involve the dimerization of fluorenones and the carbocation 1,2-shift . The molecule can also undergo selective synthesis, which involves the use of two fluorenones having a bromine atom as a reactive moiety and a tert-butyl group as a solubilizing agent .


Physical And Chemical Properties Analysis

DBC has a molecular weight of 328.4052 . The molecule benefits from the presence of eight methyl groups on the sp3 bridges, which improve solubility and rigidify the extended phenylenes . The molecule’s optoelectronic properties are determined using electrochemistry and spectroscopic techniques .

Scientific Research Applications

Optoelectronic Applications in Covalent Organic Frameworks (COFs)

DBC has been used as a novel building block for the synthesis of highly crystalline and porous 2D dual-pore COFs . These COFs show interesting properties for optoelectronic applications. The newly synthesized COFs combine conjugation in the plane with a tight packing of adjacent layers guided through the molecular DBC node serving as a specific docking site for successive layers . The resulting DBC-COFs exhibit a hexagonal dual-pore kagome geometry .

Stabilization of Photoexcited States

DBC enables tightly controlled docking and stabilizes photoexcited states in dual-pore covalent organic frameworks . This property is particularly useful in the field of optoelectronics, where the stability of photoexcited states is crucial.

Construction of 2D COFs

DBC serves as a novel structural node for the construction of 2D COFs . It acts as a specific docking site for the synthesis of flattened structural analogues of the well-studied ETTA-based COFs .

Synthesis of Highly Correlated and Ordered 2D COFs

The new DBC tetra-connected node is expected to enable the synthesis of a large family of highly correlated and ordered 2D COFs with promising optoelectronic properties .

Regioselective Direct Tetra-bromination

DBC has been used in the regioselective direct tetra-bromination . This process involves the synthesis of multi-hydroxyl DBC derivatives .

Synthesis of Multi-hydroxyl DBC Derivatives

DBC has been used in the synthesis of multi-hydroxyl DBC derivatives . The regio-selective attachments are problematic , but the methods developed provide a general entry for new DBC materials .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling DBC . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Future Directions

DBC has been used as a novel building block for the synthesis of highly crystalline and porous 2D dual-pore COFs . The molecule’s unique structure and properties make it a promising candidate for the synthesis of a large family of highly correlated and ordered 2D COFs with promising optoelectronic properties .

properties

IUPAC Name

hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)26-24-16-8-4-12-20(24)19-11-3-7-15-23(19)25(21)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDKQZAEQBGVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC=C5C6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172620
Record name Dibenzo(g,p)chrysene
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[g,p]chrysene

CAS RN

191-68-4
Record name Dibenzo[g,p]chrysene
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Record name Dibenzo[g,p]chrysene
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Record name Dibenzo[g,p]chrysene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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